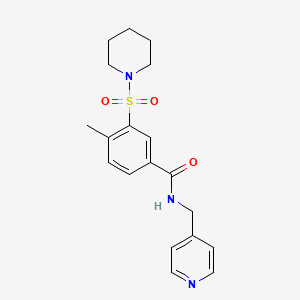![molecular formula C12H8Cl2N2O B5303835 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole, also known as DCPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCPA is a pyrazole-based herbicide that has been used in agriculture to control weeds. However, its unique chemical structure and properties have led to research on its potential applications in other fields, such as medicine and biochemistry.
作用機序
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole inhibits MAGL by covalently binding to the active site of the enzyme. This binding prevents the enzyme from breaking down 2-AG, leading to an increase in 2-AG levels. This increase in 2-AG levels can have various effects on the body, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its effects on the endocannabinoid system, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
実験室実験の利点と制限
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has several advantages for use in lab experiments. Its selective inhibition of MAGL allows for the study of the endocannabinoid system without affecting other physiological processes. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole is also stable and can be easily synthesized. However, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has limitations, including its potential toxicity and the need for further research on its long-term effects.
将来の方向性
There are several future directions for research on 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole. One area of research is the development of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole derivatives that can selectively target other enzymes in the endocannabinoid system. Another area of research is the study of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole’s effects on other physiological processes, such as the immune system and the nervous system. Finally, further research is needed to determine the long-term effects of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole and its potential toxicity.
合成法
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate can then be reacted with acryloyl chloride to yield 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole.
科学的研究の応用
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been studied for its potential applications in scientific research. One area of research is its use as a tool for studying the function of the endocannabinoid system. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to selectively inhibit the enzyme monoacylglycerol lipase (MAGL), which breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which can be used to study the effects of the endocannabinoid system on various physiological processes.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-2-9(8-11(10)14)3-5-12(17)16-7-1-6-15-16/h1-8H/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVIIQRBBRGTRR-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5303753.png)
![N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5303756.png)
![3-(2-{[1-(hydroxymethyl)cyclohexyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303769.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303785.png)
![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5303803.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)
![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)

![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)